Maraviroc-d6 is a deuterated analogue of Maraviroc, a well-known chemokine receptor antagonist primarily used in the treatment of Human Immunodeficiency Virus type 1 (HIV-1). The incorporation of deuterium atoms into the Maraviroc structure enhances its stability and allows for detailed pharmacokinetic studies. Maraviroc-d6 is classified as a small molecule drug and is particularly useful in research settings for understanding drug metabolism and interactions.
Maraviroc-d6 is synthesized from Maraviroc through various chemical methods that incorporate deuterium. The compound falls under the category of antiviral agents, specifically targeting the CCR5 receptor, which HIV-1 uses to enter host cells. It is also classified as a stable isotope-labeled compound, making it valuable for analytical chemistry applications.
The synthesis of Maraviroc-d6 involves several key steps:
The molecular formula for Maraviroc-d6 is , with a molecular weight of approximately 519.70 g/mol . The structure features multiple functional groups, including a triazole ring and a bicyclic scaffold, which are crucial for its biological activity. The presence of deuterium alters some spectroscopic properties, aiding in the differentiation from non-deuterated forms during analytical studies.
Maraviroc-d6 can undergo various chemical reactions:
The major products formed depend on the specific conditions used during these reactions, allowing for diverse derivatives that can be explored for different biological activities.
Maraviroc acts as an antagonist at the CCR5 receptor, blocking HIV-1 from entering host cells. This mechanism is critical in preventing viral replication and spread within the body. The structural features of Maraviroc-d6 allow researchers to study its interactions with the CCR5 receptor in detail, particularly through pharmacokinetic studies that track how the drug behaves in biological systems over time .
Maraviroc-d6 is characterized by:
Key chemical properties include:
Relevant data from various studies indicate that these properties make it suitable for use as an internal standard in analytical procedures aimed at quantifying Maraviroc levels in biological samples .
Maraviroc-d6 has several scientific applications:
The strategic incorporation of six deuterium atoms (2H) at the N-methylisopropyl group of maraviroc yields Maraviroc-d6 (C~29~H~35~D~6~F~2~N~5~O; molecular weight: 519.70 g/mol). This design leverages the deuterium kinetic isotope effect (DKIE), where the higher bond dissociation energy of C–D bonds (1.2–1.5 kcal/mol stronger than C–H bonds) slows oxidative metabolism by cytochrome P450 (CYP) enzymes. This modification preserves maraviroc’s CCR5 antagonism but enhances metabolic stability for pharmacokinetic studies [1] [3]. Deuterium labeling also creates a distinct mass spectrometric signature (mass shift of +6 Da), enabling precise quantification in biological matrices without interference from endogenous compounds or non-deuterated maraviroc [4] [6].
Table 1: Impact of Deuterium on Key Metabolic Pathways
Metabolic Pathway | DKIE Magnitude | Effect on Maraviroc-d6 |
---|---|---|
CYP3A4-mediated oxidation | k~H~/k~D~ = 2–5 | Reduced clearance rate |
N-Dealkylation | k~H~/k~D~ = 3–7 | Inhibition of toxic metabolite formation |
Glucuronidation | Negligible DKIE | Unaltered conjugation |
Maraviroc-d6 (CAS 1033699-22-7) is synthesized via late-stage isotopic exchange or deuterated building block integration. The most efficient route involves:
Cost and complexity: Maraviroc-d6 synthesis requires deuterated reagents (e.g., CD~3~I, NaBD~4~), which are 50–100× costlier than protiated equivalents. Multi-step purification under anhydrous conditions further increases production costs (e.g., $430/mg vs. $50/mg for non-deuterated maraviroc) [1] [6].Stereochemical constraints: Deuterium introduction at asymmetric centers risks racemization due to altered bond kinetics. This necessitates low-temperature (−78°C) reactions to preserve chirality, unlike non-deuterated synthesis [6] [9].Metabolic divergence: While deuteration reduces CYP3A4-mediated clearance, it may activate alternative pathways (e.g., hydroxylation at the phenyl ring), complicating metabolite profiling [5] [9].Solubility differences: Deuterium marginally increases lipophilicity (ΔlogP = −0.006 per D atom), requiring formulation adjustments for in vivo studies [6] [9].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 29733-86-6
CAS No.: 219828-90-7